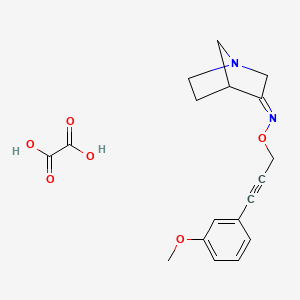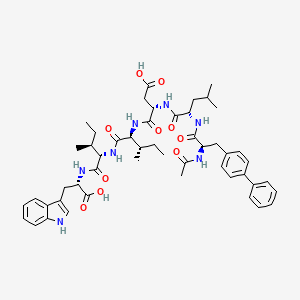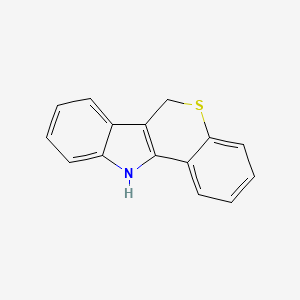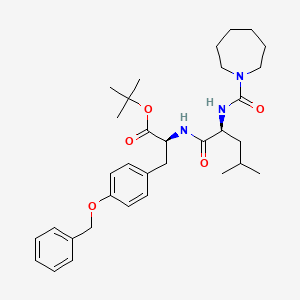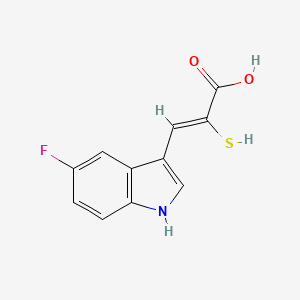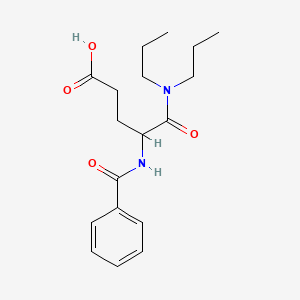
普罗格鲁胺
描述
普鲁格胺是一种药物化合物,以其抑制胃肠道运动和减少胃分泌的能力而闻名。 它作为胆囊收缩素拮抗剂,阻断胆囊收缩素 A 和胆囊收缩素 B 亚型 。 最初,它主要用于治疗胃溃疡,但现在已被用于这种应用的新药所取代 。 普鲁格胺也有一些有趣的不良反应,例如增强阿片类药物产生的镇痛作用,并防止或逆转对这些药物的耐受性发展 .
科学研究应用
普鲁格胺在科学研究中有着广泛的应用,包括:
化学: 普鲁格胺在胆囊收缩素受体拮抗剂及其与其他分子的相互作用的研究中用作模型化合物。
生物学: 它用于研究胃肠道运动和胃分泌的调节。
作用机制
普鲁格胺通过作为胆囊收缩素拮抗剂来发挥作用。 它阻断胆囊收缩素 A 和胆囊收缩素 B 受体,这些受体参与调节胃肠道运动和胃分泌 。 通过抑制这些受体,普鲁格胺降低了胃肠道的运动性并减少了胃酸的分泌。 此外,普鲁格胺已被证明可以通过与阿片受体的相互作用来增强阿片类药物的镇痛作用,并防止耐受性的发展 .
生化分析
Biochemical Properties
Proglumide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily functions as a cholecystokinin antagonist, which means it blocks the action of the peptide hormone cholecystokinin. This interaction occurs at the cholecystokinin A and B receptors, inhibiting their activity . Additionally, proglumide has been shown to enhance the analgesic effects of opioid drugs by preventing or reversing the development of tolerance to these drugs . This is achieved through its action on the δ-opioid receptor, where it acts as an agonist .
Cellular Effects
Proglumide influences various cellular processes and functions. It has been observed to enhance the efficacy of immune checkpoint antibodies in hepatocellular carcinoma by increasing the number of intratumoral CD8+ T cells and altering gene expression related to fibrosis and epithelial-to-mesenchymal transition . Furthermore, proglumide has neuroprotective effects against status epilepticus, ameliorating neurobehavioral and biochemical deficits in animal models . It also affects cell signaling pathways, particularly those involving cholecystokinin and opioid receptors .
Molecular Mechanism
At the molecular level, proglumide exerts its effects by binding to cholecystokinin receptors and blocking their activity . This inhibition prevents the usual physiological responses mediated by cholecystokinin, such as gastric secretion and gastrointestinal motility. Proglumide also interacts with opioid receptors, particularly the δ-opioid receptor, where it acts as an agonist . This interaction enhances the analgesic effects of opioids and prevents the development of tolerance. Additionally, proglumide influences gene expression related to fibrosis and immune response in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proglumide have been studied over various time frames. It has been shown to have a serum elimination half-life of approximately 24 hours . In studies involving hepatocellular carcinoma, proglumide demonstrated long-term effects by decreasing fibrosis and improving survival rates when used in combination with immune checkpoint antibodies . Its stability and degradation over time have been assessed, showing consistent pharmacokinetic properties in subjects with hepatic impairment .
Dosage Effects in Animal Models
The effects of proglumide vary with different dosages in animal models. In studies involving status epilepticus, proglumide was administered at doses of 250, 500, and 750 mg/kg, showing significant neuroprotective effects at higher doses . At very high doses, proglumide may exhibit toxic or adverse effects, although specific toxic thresholds have not been extensively documented . In hepatocellular carcinoma models, proglumide was effective in reducing tumor growth and fibrosis at therapeutic doses .
Metabolic Pathways
Proglumide is involved in several metabolic pathways, primarily through its action on cholecystokinin receptors. It inhibits the action of cholecystokinin, thereby affecting gastrointestinal motility and gastric secretions . Additionally, proglumide’s interaction with opioid receptors influences metabolic flux and metabolite levels related to pain and analgesia . Its metabolism and excretion have been studied, showing consistent pharmacokinetic properties in both healthy subjects and those with hepatic impairment .
Transport and Distribution
Proglumide is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and reaches peak plasma concentrations within 1 hour of administration . The drug is distributed throughout the body, including the liver, where it exerts its therapeutic effects. Proglumide’s transport and distribution are influenced by its interactions with cholecystokinin and opioid receptors, which facilitate its localization to specific tissues .
Subcellular Localization
The subcellular localization of proglumide is primarily associated with its target receptors. It localizes to the cell membrane, where it binds to cholecystokinin and opioid receptors . This localization is crucial for its activity, as it allows proglumide to effectively inhibit receptor-mediated signaling pathways. Additionally, proglumide’s interaction with intracellular signaling molecules may influence its subcellular distribution and activity .
准备方法
合成路线和反应条件
普鲁格胺可以通过多步过程合成,该过程涉及谷氨酸衍生物与苯甲酰氯和二丙胺反应。一般的合成路线包括以下步骤:
N-苯甲酰谷氨酸的形成: 谷氨酸在碱的存在下与苯甲酰氯反应生成 N-苯甲酰谷氨酸。
酰胺化: 然后,N-苯甲酰谷氨酸与二丙胺反应生成普鲁格胺。
反应条件通常涉及使用二氯甲烷或氯仿等有机溶剂,并且反应在受控温度下进行,以确保最终产物的产率高和纯度高 .
工业生产方法
在工业环境中,普鲁格胺的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流动系统,以优化反应条件并提高合成效率。 最终产品通过结晶或色谱技术纯化,以达到所需的药用级 .
化学反应分析
反应类型
普鲁格胺经历各种化学反应,包括:
氧化: 普鲁格胺可以被氧化生成相应的氧代衍生物。
还原: 还原反应可以将普鲁格胺转化为其还原形式。
取代: 普鲁格胺可以发生取代反应,特别是在苯甲酰基和二丙胺部分。
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬,可以在酸性或碱性条件下使用。
还原: 还原剂,如氢化铝锂或硼氢化钠,通常在有机溶剂中使用。
取代: 取代反应通常涉及亲核试剂,如胺或硫醇,在温和到中等条件下进行。
形成的主要产物
从这些反应中形成的主要产物包括普鲁格胺的各种衍生物,例如氧代普鲁格胺、还原普鲁格胺和取代普鲁格胺衍生物。
相似化合物的比较
普鲁格胺在胆囊收缩素拮抗剂中是独一无二的,因为它能够增强阿片类镇痛作用并防止阿片类耐受性。类似的化合物包括:
洛昔格鲁胺: 另一种胆囊收缩素拮抗剂,但它对阿片类镇痛作用没有相同的作用。
地瓦西平: 一种选择性胆囊收缩素 A 受体拮抗剂,具有不同的药理特性。
CI-988: 一种选择性胆囊收缩素 B 受体拮抗剂,用于研究研究。
与这些化合物相比,普鲁格胺对胆囊收缩素 A 和胆囊收缩素 B 受体的双重作用,以及其对阿片类镇痛作用的影响,使其在研究和临床环境中都成为一种独特且有价值的化合物 .
属性
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-60-6 | |
| Record name | Proglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proglumide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | proglumide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proglumide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of proglumide?
A1: Proglumide functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].
Q2: How does proglumide impact CCK-mediated signaling?
A2: By binding to CCK receptors, proglumide competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].
Q3: What are the downstream effects of proglumide's antagonism of CCK receptors?
A3: Proglumide's inhibition of CCK receptors leads to a range of effects, including:
- Reduced gastric acid secretion: Proglumide can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
- Altered pancreatic secretion: Proglumide has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, proglumide has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
- Potential anti-tumor effects: Research suggests that proglumide may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].
Q4: What is the molecular formula and weight of proglumide?
A4: Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.
Q5: Is there information available regarding proglumide's material compatibility and stability under various conditions?
A5: The provided research papers primarily focus on the pharmacological and biological aspects of proglumide. There is limited information on material compatibility and stability under various conditions within these papers.
Q6: How does modifying the structure of proglumide influence its activity and potency?
A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of proglumide can significantly impact its affinity for CCK receptors [].
- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].
Q7: What is known about the absorption, distribution, metabolism, and excretion of proglumide?
A7: The pharmacokinetic properties of proglumide have been evaluated in animal models and humans.
- Absorption: Proglumide is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
- Distribution: Proglumide can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].
Q8: What in vitro and in vivo models have been used to study the effects of proglumide?
A8: Various experimental models have been employed to investigate the effects of proglumide, including:
- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


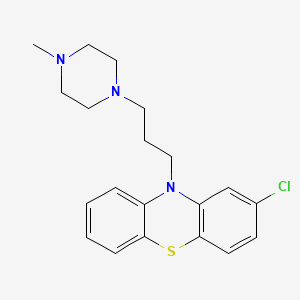
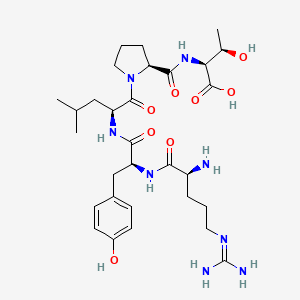
![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
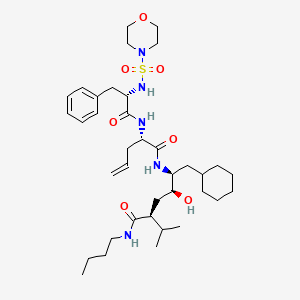
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
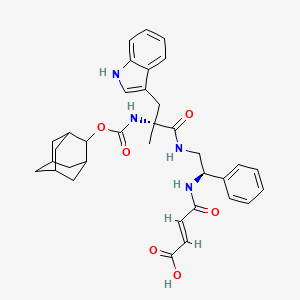
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
